methyl benzoate

Catalog No.
S1936590
CAS No.
36712-21-7
M.F
C8H8O2
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl benzoate

CAS Number

36712-21-7

Product Name

methyl benzoate

IUPAC Name

methyl benzoate

Molecular Formula

C8H8O2

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i8+1

InChI Key

QPJVMBTYPHYUOC-VJJZLTLGSA-N

SMILES

COC(=O)C1=CC=CC=C1

Canonical SMILES

COC(=O)C1=CC=CC=C1

Isomeric SMILES

CO[13C](=O)C1=CC=CC=C1

Methyl benzoate is an organic compound with the chemical formula C₈H₈O₂, commonly represented as C₆H₅COOCH₃. It is classified as an ester, specifically the methyl ester of benzoic acid. Methyl benzoate appears as a colorless to slightly yellow liquid with a pleasant, fruity odor reminiscent of wintergreen oil. It is slightly soluble in water but miscible with most organic solvents, making it useful in various applications, including flavoring and fragrance .

Due to its functional groups:

  • Electrophilic Substitution: Methyl benzoate can undergo nitration when treated with nitric acid, resulting in methyl 3-nitrobenzoate. This reaction occurs at the aromatic ring due to the electron-withdrawing nature of the ester group .
  • Nucleophilic Attack: The carbonyl carbon in methyl benzoate is susceptible to nucleophilic attack. For instance, hydrolysis with sodium hydroxide yields methanol and sodium benzoate. This reaction can be reversed by adding hydrochloric acid to regenerate benzoic acid .
  • Photo

Methyl benzoate exhibits some biological activities, including antimicrobial properties. It has been isolated from natural sources such as guava and kiwifruit, where it contributes to the aroma and flavor profile. Additionally, it has been studied for its potential use in perfumery and as a flavoring agent in food products due to its pleasant scent .

Methyl benzoate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the condensation of benzoic acid and methanol in the presence of a strong acid catalyst (e.g., sulfuric acid). This reaction is reversible and typically requires heating .
  • Dimethyl Sulfate Method: Methyl benzoate can also be produced by reacting benzoic acid with dimethyl sulfate at elevated temperatures .
  • Transesterification: Methyl benzoate can be converted into other esters through transesterification reactions, which involve exchanging the alkoxy group of the ester with another alcohol .

Methyl benzoate has diverse applications across various industries:

  • Flavoring Agent: It is used in food products for its sweet, fruity flavor, often found in strawberry and pineapple flavors .
  • Fragrance Component: Methyl benzoate is employed in perfumes and cosmetics for its aromatic properties, often included in formulations for ylang-ylang and tuberose scents .
  • Solvent: It serves as a solvent for cellulose esters, ethers, resins, and rubber products due to its miscibility with organic solvents .
  • Chemical Intermediate: Methyl benzoate is utilized as a precursor for synthesizing other compounds like benzaldehyde and benzophenone derivatives through various

Methyl benzoate interacts with several chemical agents:

  • Reactivity with Bases: It reacts with strong bases (e.g., sodium hydroxide) to produce flammable hydrogen gas and undergoes hydrolysis under these conditions .
  • Compatibility Issues: Methyl benzoate is incompatible with strong oxidizing agents (e.g., peroxides) and strong acids (e.g., hydrochloric acid), which can lead to hazardous reactions .

Methyl benzoate shares structural similarities with several compounds within the ester family. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Ethyl BenzoateC₉H₁₀O₂Similar aroma; used in flavoring; slightly more soluble in water than methyl benzoate.
Benzyl BenzoateC₁₄H₁₂O₂Used as a plasticizer; has a more complex structure due to an additional benzyl group.
Propyl BenzoateC₁₀H₁₂O₂Similar applications but with different volatility and aroma profiles compared to methyl benzoate.

Uniqueness of Methyl Benzoate

Methyl benzoate's unique characteristics stem from its specific molecular structure that allows it to be used effectively as both a flavoring agent and a fragrance component while also serving as a versatile intermediate in organic synthesis. Its reactivity profile distinguishes it from other esters, particularly in terms of electrophilic substitution reactions on the aromatic ring.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Methyl (alpha-~13~C)benzoate

Dates

Modify: 2024-02-18

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